molecular formula C14H12N2O2 B1245073 4,7-Dimethoxy-1,10-phenanthroline CAS No. 92149-07-0

4,7-Dimethoxy-1,10-phenanthroline

Cat. No.: B1245073
CAS No.: 92149-07-0
M. Wt: 240.26 g/mol
InChI Key: ZPGVCQYKXIQWTP-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,10-phenanthroline is an organic compound with the molecular formula C14H12N2O2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 4 and 7 are replaced by methoxy groups. This compound is known for its role as an efficient ligand in organic synthesis, particularly in the N-arylation of imidazoles with aryl iodides and bromides in the presence of copper catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methoxy-substituted reagents under specific conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy groups at the desired positions on the phenanthroline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound include N-arylated imidazoles and other substituted heterocycles, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Coordination Chemistry

Metal Complexes
4,7-Dimethoxy-1,10-phenanthroline is frequently used as a ligand in the formation of metal complexes. Recent studies have highlighted its role in synthesizing metal complexes with significant catalytic and biological activities. For instance, a zinc(II) complex of this compound demonstrated a distorted tetrahedral coordination environment and exhibited promising catalytic properties . These complexes are being investigated for their potential as antitumor agents, with oxidovanadium(IV) complexes showing effectiveness against various cancer cell lines .

Table 1: Summary of Metal Complexes Involving this compound

Metal IonComplex TypeNotable Properties
Zinc(II)Dichlorido complexCatalytic activity; potential antitumor effects
VanadiumOxidovanadium(IV) complexEffective against A2780 and HCT116 cancer cells

Medicinal Chemistry

Antiparasitic Activity
Research has indicated that derivatives of this compound exhibit significant antiparasitic activity. A series of phenanthroline derivatives were synthesized and evaluated against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. These compounds demonstrated notable antimalarial activity with IC50 values in the micromolar range . The ability of these derivatives to bind to telomeric G-quadruplexes presents a novel mechanism for targeting these parasites .

Table 2: Antiparasitic Activity of Phenanthroline Derivatives

CompoundTarget ParasiteIC50 (μM)Selectivity Index
Compound 1P. falciparum0.5505.7
Compound 2L. donovani2.52 - 4.50N/A
Compound 3T. brucei bruceiN/A91

Organic Synthesis

Ligand for Copper-Catalyzed Reactions
this compound serves as an efficient ligand for copper-catalyzed N-arylation reactions. It facilitates the coupling of imidazoles with aryl iodides and bromides under mild conditions, yielding high conversion rates . This application is particularly valuable in synthesizing complex organic molecules relevant to pharmaceuticals.

Table 3: Summary of Organic Synthesis Applications

Reaction TypeConditionsYield (% Yield)
N-Arylation of ImidazolesCopper catalyst; mild conditionsGood to excellent

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1,10-phenanthroline primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The methoxy groups at positions 4 and 7 enhance its binding affinity and stability, making it an effective ligand in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and binding properties compared to other derivatives. This makes it particularly effective as a ligand in catalytic reactions, providing higher yields and selectivity .

Biological Activity

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the field of cancer research. This compound serves as a ligand in various metal complexes, which have shown promising results in anticancer studies. The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, enhancing their therapeutic efficacy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies involving platinum(IV) prodrugs incorporating this ligand have shown enhanced activity compared to traditional cisplatin treatments. For instance, one study reported that a specific platinum(IV) complex with this compound displayed a GI50 value of 4 nM against the DU145 prostate cancer cell line and was 1000-fold more active than cisplatin against the HT29 colon cancer cell line .

Table 1: Cytotoxicity of Platinum(IV) Complexes Incorporating this compound

Complex IDCell LineGI50 (nM)Comparison to Cisplatin
Complex 2DU14541000-fold more active
Complex 3MCF-7VariesEnhanced selectivity
Complex 4HT29VariesEnhanced activity

The mechanisms underlying the anticancer activity of metal complexes containing this compound are multifaceted. These complexes can induce apoptosis in cancer cells through various pathways:

  • Cellular Uptake : Enhanced lipophilicity and selectivity towards cancer cells contribute to increased cellular uptake of these complexes .
  • Receptor Targeting : The presence of biotin moieties in some complexes allows for targeted delivery to cells expressing high levels of biotin receptors, such as MCF-7 breast cancer cells .
  • Oxidative Stress Induction : Some studies suggest that these complexes may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .

Case Studies

A recent study investigated the effectiveness of oxidovanadium(IV) complexes that incorporate this compound against several cancer cell lines including A2780 (human ovarian adenocarcinoma) and HCT116 (human colorectal carcinoma). The results indicated a high cytotoxic effect against these cell lines while sparing normal human dermal fibroblasts .

Table 2: Cytotoxicity of Oxidovanadium(IV) Complexes

Complex TypeCell LineIC50 (µM)
Oxidovanadium(IV) + LigandA27802.1 ± 0.03
Oxidovanadium(IV) + LigandHCT1163.7 ± 0.01
Control (Doxorubicin)HCT1160.5 ± 0.10

Synthesis and Structural Insights

The synthesis of metal complexes with this compound involves coordination with various metal ions such as zinc(II) and vanadium(IV). These complexes often exhibit unique structural characteristics that contribute to their biological activities. For instance, π–π stacking interactions between adjacent phenanthroline rings can influence the stability and reactivity of these complexes .

Q & A

Q. Basic: What are the primary synthetic routes for 4,7-dimethoxy-1,10-phenanthroline, and how is its structure validated?

Methodological Answer:
this compound is synthesized via two pathways:

Substitution of 4,7-dichloro-1,10-phenanthroline (DCP) :

  • DCP (prepared from 1,2-diaminobenzene and diethyl ethoxymethylene malonate) undergoes nucleophilic substitution with methoxide ions under reflux conditions .
  • Reaction conditions: Use polar aprotic solvents (e.g., DMF) and a base (e.g., NaH or KOH) at 80–120°C for 12–24 hours.

Direct synthesis :

  • Build the phenanthroline core from substituted precursors, such as coupling 4,7-dimethoxy-substituted aromatic amines with glyoxal derivatives .

Characterization :

  • ¹H NMR : Peaks at δ 3.9–4.1 ppm (methoxy protons) and δ 8.5–9.5 ppm (aromatic protons) confirm substitution .
  • Mass spectrometry : Molecular ion peaks (m/z ~284) and fragmentation patterns verify purity .

Q. Basic: How does this compound enhance copper-catalyzed N-arylation reactions?

Methodological Answer :
This ligand improves reaction efficiency in Cu-catalyzed N-arylation of imidazoles with aryl halides by:

  • Accelerating oxidative addition : The electron-donating methoxy groups increase electron density at the copper center, stabilizing intermediates .
  • Enhancing solubility : Polyethylene glycol (PEG) is often added as a co-solvent to solubilize inorganic bases (e.g., Cs₂CO₃) and Cu salts .

Typical Protocol :

  • Catalyst: CuI (5–10 mol%)
  • Ligand: this compound (10 mol%)
  • Solvent: PEG-400/toluene (1:1)
  • Temperature: 80–120°C
  • Yield: 70–95% for aryl iodides/bromides.

Q. Advanced: How do electronic effects of methoxy substituents influence catalytic activity in cross-coupling reactions?

Methodological Answer :
The methoxy groups:

  • Increase electron density : Donate electrons via resonance, enhancing metal-ligand bond stability and reducing oxidative degradation .
  • Modulate steric effects : Minimal steric hindrance compared to bulkier substituents (e.g., phenyl), allowing broader substrate scope .

Case Study :
In Pd-catalyzed reductive cyclization of 2-nitrostyrenes to indoles, this compound outperformed triphenylphosphine, achieving 80% yield at 1 atm CO and 1% catalyst loading .

Q. Advanced: How can researchers resolve contradictions in catalytic performance data?

Example : Lower selectivity observed in reductive cyclization using this compound vs. unsubstituted phenanthroline .
Resolution Strategies :

Mechanistic analysis : Probe whether methoxy groups favor undesired side reactions (e.g., over-reduction).

Condition optimization : Adjust temperature (e.g., 120°C → 170°C) or solvent (DMF → toluene/PEG) to suppress byproducts.

Ligand screening : Test derivatives (e.g., 4,5,6,7-tetramethoxy-phenanthroline) for improved selectivity .

Q. Advanced: What methodologies employ this compound in photocatalysis?

Methodological Answer :
This ligand is used in hydrogen atom transfer (HAT) photocatalysis for C–H functionalization:

  • System setup :
    • Photocatalyst: [Ir(dF(CF₃)ppy)₂(4,7-dOMe-phen)]PF₆ (dF = difluorophenyl) .
    • Light source: Blue LEDs (450 nm).
    • Substrates: Protected amines or heteroarenes.
  • Mechanism : The ligand stabilizes the excited-state Ir complex, enabling selective HAT and radical coupling .

Key Parameters :

  • Solvent: Acetonitrile or DMF.
  • Additives: Hünig’s base (to quench protons).
  • Yield: 60–85% for arylations .

Q. Basic: How does this compound compare to other phenanthroline ligands?

Comparison Table :

LigandKey FeaturesApplicationsLimitations
1,10-PhenanthrolineBaseline ligand; moderate electron densityGeneral coordination chemistryLower thermal stability
4,7-Diphenyl-phenanthrolineEnhanced steric bulk; strong fluorescenceOxygen sensing Poor solubility in polar solvents
4,7-Dimethoxy-phen High electron density; PEG compatibilityCu/Pd catalysis , photocatalysis Reduced selectivity in some systems

Q. Advanced: What strategies optimize ligand loading and reaction scalability?

Methodological Insights :

  • Low-loading protocols : Use 1–5 mol% ligand with CuI or Pd(OAc)₂, achieving turnover numbers (TON) >100 .
  • Continuous-flow systems : Improve heat/mass transfer for large-scale synthesis (e.g., industrial batch reactors) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Properties

IUPAC Name

4,7-dimethoxy-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVCQYKXIQWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440237
Record name 4,7-Dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92149-07-0
Record name 4,7-Dimethoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dimethoxy-1,10-phenanthroline
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